molecular formula C23H22ClN3O3 B14989209 5-({4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14989209
M. Wt: 423.9 g/mol
InChI Key: LRZZLQIEDFNAHD-UHFFFAOYSA-N
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Description

5-({4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and an ethoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Chlorobenzyl Group: This step involves the reaction of the benzimidazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Ethoxybenzyl Group: The final step involves the reaction of the intermediate with 3-ethoxybenzyl bromide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

5-({4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-({4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **5-({4-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione)
  • **5-({4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione)

Uniqueness

5-({4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C23H22ClN3O3/c1-2-29-22-11-15(7-10-21(22)30-14-16-5-3-4-6-18(16)24)13-25-17-8-9-19-20(12-17)27-23(28)26-19/h3-12,25H,2,13-14H2,1H3,(H2,26,27,28)

InChI Key

LRZZLQIEDFNAHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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